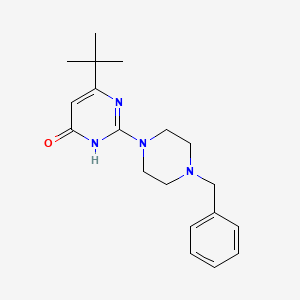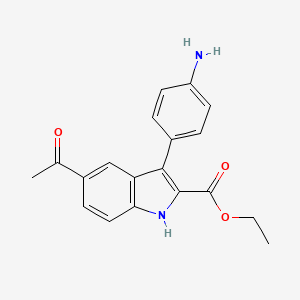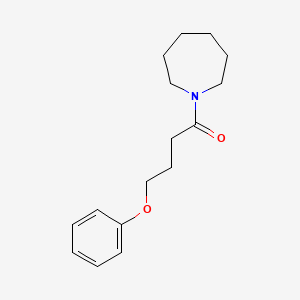
2-(4-benzylpiperazin-1-yl)-6-tert-butylpyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-benzylpiperazin-1-yl)-6-tert-butylpyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperazin-1-yl)-6-tert-butylpyrimidin-4(3H)-one typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via a nucleophilic substitution reaction, where a benzylpiperazine derivative reacts with the pyrimidine core.
Addition of the tert-Butyl Group: The tert-butyl group is introduced through an alkylation reaction using a tert-butyl halide in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-benzylpiperazin-1-yl)-6-tert-butylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions (e.g., reflux, microwave-assisted synthesis).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
2-(4-benzylpiperazin-1-yl)-6-tert-butylpyrimidin-4(3H)-one has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a neuroprotective and anti-neuroinflammatory agent.
Pharmacology: Studies have explored its cytotoxic activity against various cancer cell lines, including BT-474, HeLa, and MCF-7.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-6-tert-butylpyrimidin-4(3H)-one involves multiple molecular targets and pathways:
Neuroprotection: The compound exerts its neuroprotective effects by inhibiting endoplasmic reticulum stress and apoptosis pathways.
Anti-inflammatory: It inhibits the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines.
Cytotoxicity: The compound induces apoptosis in cancer cells by disrupting tubulin polymerization and causing cell cycle arrest.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triazole-Pyrimidine Hybrids: These compounds share structural similarities and have shown neuroprotective and anti-inflammatory properties.
Thieno[3,2-d]pyrimidine Derivatives: These derivatives are potent antitumor agents and have been studied for their antiproliferative activity against various cancer cell lines.
Uniqueness
2-(4-benzylpiperazin-1-yl)-6-tert-butylpyrimidin-4(3H)-one stands out due to its unique combination of neuroprotective, anti-inflammatory, and cytotoxic properties. Its ability to target multiple pathways makes it a versatile compound for various scientific research applications.
Eigenschaften
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-4-tert-butyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-19(2,3)16-13-17(24)21-18(20-16)23-11-9-22(10-12-23)14-15-7-5-4-6-8-15/h4-8,13H,9-12,14H2,1-3H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJQPRIGPJRAOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)NC(=N1)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-chloro-3-{[(3-chlorophenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5986914.png)
![N-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]benzamide](/img/structure/B5986920.png)
![2-CYCLOPROPYL-8-(PYRIDIN-2-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE](/img/structure/B5986928.png)
![[4-Acetyloxy-3-(5-morpholin-4-ylpentylsulfanyl)phenyl] acetate;hydrochloride](/img/structure/B5986930.png)
![N-{18-DIOXO-1H2H3H4H8H9H9AH-PYRIMIDO[16-A]PYRAZIN-6-YL}-4-FLUOROBENZAMIDE](/img/structure/B5986939.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5986944.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]butanamide](/img/structure/B5986950.png)
![N-[3-(methylsulfonyl)phenyl]cyclopropanecarboxamide](/img/structure/B5986956.png)
![[4-(4-Ethylbenzoyl)piperazin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B5986963.png)

![1-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5986983.png)
![4-[[3-(4-Fluorophenyl)oxolan-3-yl]methyl]-1,4-diazepane-1-carbaldehyde](/img/structure/B5987002.png)
![4-(4-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}phenyl)-3-butyn-1-ol](/img/structure/B5987010.png)
